4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione
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Description
“4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione” is a chemical compound. It is related to the quinazoline family of compounds, which have received significant attention due to their diverse range of biological properties .
Chemical Reactions Analysis
Quinazolinones, which are related to the compound , are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .Scientific Research Applications
Cyclic GMP Phosphodiesterase Inhibitors
Research has demonstrated the significance of quinazoline derivatives as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), crucial for vasodilation and cardiovascular function. Takase et al. (1994) synthesized various quinazoline compounds, identifying the necessity of 6-substitution for inhibitory activity towards cGMP-PDE, highlighting their therapeutic potential in coronary artery diseases (Takase et al., 1994).
Antimicrobial, Analgesic, and Anti-inflammatory Applications
Dash et al. (2017) explored quinazoline derivatives for their antimicrobial, analgesic, and anti-inflammatory properties. The study synthesized new quinazoline-4-one/4-thione derivatives, demonstrating their effectiveness against microbes and in managing pain and inflammation, offering a basis for developing novel therapeutic agents (Dash et al., 2017).
Apoptosis Inducers for Anticancer Therapy
Sirisoma et al. (2010) investigated N-methyl-4-(4-methoxyanilino)quinazolines for their role as apoptosis inducers, identifying them as potential anticancer agents. The study emphasized the structural activity relationship of the quinazoline ring, finding specific substitutions that enhance anticancer activity, pointing towards promising treatments for cancer (Sirisoma et al., 2010).
Synthesis and Characterization for Material Science
Yan et al. (2013) focused on the synthesis and characterization of quinazoline derivatives, contributing to material science through the development of new compounds with potential applications in organic electronics and photonics (Yan et al., 2013).
properties
IUPAC Name |
4-amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-22-12-6-4-11(5-7-12)10-21-17(19)13-8-15(23-2)16(24-3)9-14(13)20-18(21)25/h4-9H,10,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZNZLBJPRUBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=C(C(=CC3=NC2=S)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione |
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